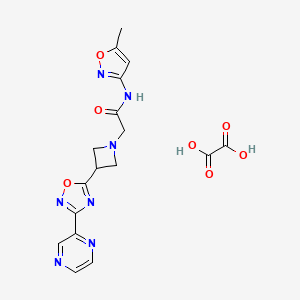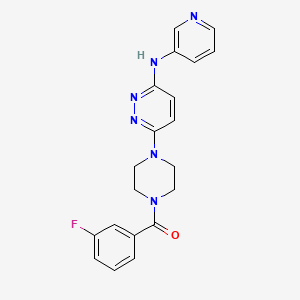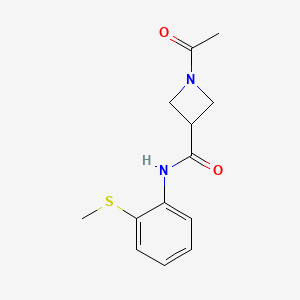
N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of indazole derivatives and has been found to exhibit a range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is complex and varies depending on the specific biological target it interacts with. However, it is generally believed to act by inhibiting or modulating the activity of these targets, leading to the observed biological effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, it has been shown to have anti-inflammatory effects and to be effective against several types of cancer cells. These effects make it a promising candidate for further research in drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is its versatility, as it has been found to interact with a range of biological targets. Additionally, its synthetic method has been optimized for high yield and purity, making it relatively easy to obtain for further research. However, one limitation of this compound is its relatively low water solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is its potential as a therapeutic agent for cancer, as it has been shown to be effective against several types of cancer cells. Additionally, further research is needed to fully elucidate its mechanism of action and to identify additional biological targets. Finally, its potential as a lead compound for drug discovery and development should be further explored, as it has already exhibited a range of promising biological activities.
Métodos De Síntesis
The synthesis of N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multi-step process that includes the reaction of 1H-indazole with propargyl bromide, followed by the addition of piperidine-4-carboxylic acid and subsequent dehydration to form the final product. This method has been optimized for high yield and purity and has been used in several studies to obtain the compound for further research.
Aplicaciones Científicas De Investigación
N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been found to exhibit a range of biological activities that make it a promising candidate for drug discovery and development. It has been shown to have anti-inflammatory, antitumor, and antibacterial properties, among others. Additionally, it has been found to interact with several important biological targets, including kinases, enzymes, and receptors, making it a versatile compound for further research.
Propiedades
IUPAC Name |
N-(1H-indazol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-7-20-8-5-12(6-9-20)16(21)18-14-3-4-15-13(10-14)11-17-19-15/h1,3-4,10-12H,5-9H2,(H,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYIKRRNRIGXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-5-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)
![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)
![8-chloro-3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2484171.png)

![3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B2484178.png)
![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)

![2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2484182.png)

![2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2484185.png)
![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484186.png)